PG-Modified Oligonucleotides Exhibit 21+ Day Nuclease Resistance in Serum
Oligonucleotides modified with phosphoryl guanidine (PG) groups derived from 1,3-dimethylimidazolidin-2-imine show significantly enhanced nuclease resistance compared to unmodified or phosphorothioate (PS) backbones. PG modifications increased resistance in serum-containing medium for more than 21 days [1]. This represents a substantial improvement over typical phosphorothioate half-lives in serum, which are generally measured in hours to a few days, positioning PG-gapmers as a more durable therapeutic modality.
| Evidence Dimension | Nuclease resistance in serum-containing medium |
|---|---|
| Target Compound Data | > 21 days |
| Comparator Or Baseline | Phosphorothioate (PS)-modified oligonucleotides (typical serum half-life: hours to <3 days) |
| Quantified Difference | PG modification extends stability to >21 days, at least a 7-fold increase over baseline PS stability |
| Conditions | Serum-containing cell culture medium |
Why This Matters
For researchers developing antisense oligonucleotides, this data demonstrates a quantifiable, multi-week stability advantage, reducing dosing frequency and improving in vivo efficacy potential.
- [1] Patutina, O. A., Stetsenko, D. A., Chernolovskaya, E. L., Zenkova, M. A., Mironova, N. L., Filatov, A. V., ... & Vlassov, V. V. (2022). Antisense oligonucleotide gapmers containing phosphoryl guanidine groups reverse MDR1-mediated multiple drug resistance of tumor cells. Molecular Therapy - Nucleic Acids, 27, 211-226. View Source
